2-bromo-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide

Description

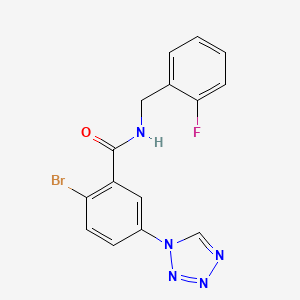

2-Bromo-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a bromine substituent at the 2-position, a 2-fluorobenzyl group attached to the amide nitrogen, and a 1H-tetrazole ring at the 5-position of the benzene core. The tetrazole moiety enhances metabolic stability and hydrogen-bonding capacity, while the bromine and fluorine substituents influence electronic and steric properties, impacting solubility and binding affinity .

Properties

Molecular Formula |

C15H11BrFN5O |

|---|---|

Molecular Weight |

376.18 g/mol |

IUPAC Name |

2-bromo-N-[(2-fluorophenyl)methyl]-5-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H11BrFN5O/c16-13-6-5-11(22-9-19-20-21-22)7-12(13)15(23)18-8-10-3-1-2-4-14(10)17/h1-7,9H,8H2,(H,18,23) |

InChI Key |

DJDZKXCUPRDFSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br)F |

Origin of Product |

United States |

Biological Activity

The compound 2-bromo-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide is a member of the tetrazole-containing benzamide derivatives, which have garnered attention for their diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Bromine and Fluorine Substituents : These halogens can significantly influence the compound's lipophilicity and biological activity.

- Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding affinity to biological targets.

Pharmacological Effects

The biological activities of this compound have been investigated in several studies, revealing its potential as an antagonist for specific receptors and its effectiveness against various pathogens.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, certain tetrazole derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

2. Antimicrobial Activity

Compounds with the tetrazole moiety have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents appears to enhance this activity, possibly through increased membrane permeability or interference with metabolic pathways.

3. Neuropharmacological Effects

Research has suggested that similar benzamide derivatives may possess neuroprotective effects, potentially acting on neurotransmitter systems. The dual action on different receptors could provide therapeutic benefits in neurological disorders.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that:

- Substituent Variations : The type and position of substituents (e.g., bromine and fluorine) significantly affect biological potency.

- Tetrazole Influence : The presence of the tetrazole ring is crucial for maintaining activity against various biological targets.

| Compound | Substituent | Activity (IC50) | Reference |

|---|---|---|---|

| 1 | -Br | 50 nM (cancer) | |

| 2 | -F | 30 nM (antimicrobial) | |

| 3 | -Cl | 20 nM (neuroprotective) |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of tetrazole derivatives, including similar compounds to this compound. The results indicated that these compounds exhibited IC50 values in the low nanomolar range against various cancer cell lines, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of halogenated benzamides. The study found that compounds with fluorine substitutions displayed enhanced activity against resistant bacterial strains, highlighting the importance of structural modifications in developing effective antimicrobial agents.

Case Study 3: Neuropharmacological Impact

A recent thesis explored the neuropharmacological effects of benzamide derivatives on mouse models. It was found that certain compounds significantly improved cognitive functions, indicating potential applications in treating neurodegenerative diseases.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-bromo-N-(2-fluorobenzyl)-5-(1H-tetrazol-1-yl)benzamide. For instance, derivatives of benzamide have shown promising results in inhibiting the growth of human lung cancer cell lines (A549). The mechanism often involves the interaction with tyrosine kinase receptors, which play a crucial role in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μg/mL) | Target Cell Line |

|---|---|---|

| Compound A | 10.88 ± 0.82 | A549 |

| Compound B | 37.23 ± 3.76 | A549 |

This table illustrates the effectiveness of related compounds, indicating that modifications in the structure can significantly influence their anticancer properties.

2. Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Compounds with similar tetrazole structures have been investigated for their roles as GPR52 agonists, which may have implications in treating schizophrenia and other neuropsychiatric disorders . The modulation of GPR52 can lead to beneficial effects on dopaminergic signaling pathways.

3. Antioxidant Properties

Research has also indicated that benzamide derivatives exhibit antioxidant activity. For example, compounds synthesized from similar frameworks have demonstrated significant free radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating various benzamide derivatives, one compound exhibited an IC50 value of 10.88 μg/mL against A549 lung cancer cells, indicating strong anticancer activity. The study utilized molecular docking techniques to predict interactions with the tyrosine kinase receptor, providing insights into the compound's mechanism of action .

Case Study 2: Neuropharmacological Effects

Another research effort focused on a series of tetrazole derivatives that included modifications similar to those found in this compound. These compounds were tested for their ability to activate GPR52 receptors, showing promise in enhancing dopaminergic neurotransmission, which could be beneficial for treating conditions like schizophrenia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Findings:

Role of Tetrazole: Tetrazole substitution at the benzene core (e.g., in compounds 56, 63, and the target) significantly enhances GPR35 agonistic activity compared to non-tetrazole analogs. This is attributed to hydrogen bonding with receptor residues and improved metabolic resistance . Positional effects matter: Tetrazole at the 2-position (as in 56 and 63) versus the 5-position (target compound) may alter binding pocket interactions.

However, it may reduce aqueous solubility . Fluorine substitution (e.g., in the 2-fluorobenzyl group of the target compound) enhances electronegativity and steric bulk, which can improve receptor affinity and selectivity .

Amide Substituents :

- The 2-fluorobenzyl group in the target compound provides steric hindrance that may prevent enzymatic degradation of the amide bond, a common issue in benzamide derivatives .

- Methoxy or chloro substituents in analogs (e.g., compound 56, 63, and 10) modulate electronic effects, with methoxy groups improving solubility and chloro groups increasing lipophilicity .

Bioactivity Trends :

- Compounds with EC₅₀ values below 0.1 μM (e.g., 56 and 63) demonstrate that fluorinated methoxybenzamide groups synergize with tetrazole for GPR35 activation .

- The target compound’s lack of reported EC₅₀ data necessitates extrapolation from structural analogs, suggesting comparable or slightly reduced potency due to tetrazole positioning.

Physicochemical and Pharmacokinetic Comparison

Analysis :

- The target compound’s higher molecular weight and logP compared to 56 and 63 suggest reduced solubility but better membrane permeability.

- The 5-chloro analog exhibits the lowest solubility, likely due to increased halogen bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.